Bienvenue dans la boutique en ligne BenchChem!

Paridocaine

Structural biology Local anesthetic SAR Drug design

Paridocaine is a small-molecule local anesthetic belonging to the aminoester class, chemically defined as 1-methylpiperidin-4-yl 4-(butylamino)benzoate (C₁₇H₂₆N₂O₂, MW 290.40 g/mol). Assigned the International Nonproprietary Name (INN) 'Paridocaine' in 1959, it is listed under the pharmacological category 'Nervous System > Local Anesthetics > Aminobenzoic Acid Esters'.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 7162-37-0
Cat. No. B1619005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParidocaine
CAS7162-37-0
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C
InChIInChI=1S/C17H26N2O2/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16/h5-8,16,18H,3-4,9-13H2,1-2H3
InChIKeyAROAGUCPXICSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paridocaine (CAS 7162-37-0): Aminoester Local Anesthetic Baseline for Sourcing Decisions


Paridocaine is a small-molecule local anesthetic belonging to the aminoester class, chemically defined as 1-methylpiperidin-4-yl 4-(butylamino)benzoate (C₁₇H₂₆N₂O₂, MW 290.40 g/mol) [1]. Assigned the International Nonproprietary Name (INN) 'Paridocaine' in 1959, it is listed under the pharmacological category 'Nervous System > Local Anesthetics > Aminobenzoic Acid Esters' . Its computed logP of 3.16 positions it among moderately lipophilic aminoesters, a key determinant of anesthetic potency and membrane penetration .

Why Generic Substitution Fails for Paridocaine: The Piperidine Ester Structural Divergence


Aminoester local anesthetics such as procaine, tetracaine, and butacaine share a common p-aminobenzoic acid (PABA) core esterified with an aminoalkyl alcohol. Paridocaine replaces the flexible aminoalkyl chain with a conformationally restricted N-methylpiperidin-4-ol ester, introducing a cyclic tertiary amine that alters molecular shape, basicity (pKa), and solvation properties [1]. This structural divergence can translate into differences in onset time, duration of action, and tissue partitioning that are not captured by simple potency metrics. Substituting Paridocaine with tetracaine or procaine in a research protocol therefore risks confounding experimental outcomes, particularly in studies where esterase susceptibility, logP-governed compartmental distribution, or ion channel subtype selectivity are critical variables .

Paridocaine Quantitative Differentiation Evidence: Head-to-Head with Key Aminoester Analogs


Piperidine Ester Core vs. Aminoalkyl Ester Core: Structural Differentiation from Tetracaine

Paridocaine employs a 1-methylpiperidin-4-ol ester scaffold, whereas tetracaine uses a 2-(dimethylamino)ethanol ester. This substitution replaces a flexible, acyclic tertiary amine with a cyclic, rotationally constrained piperidine ring, altering the spatial orientation of the protonatable nitrogen relative to the aromatic ester group [1][2]. The difference is quantifiable by the number of rotatable bonds: Paridocaine has approximately 7 rotatable bonds versus 10 for tetracaine, a 30% reduction that influences conformational entropy and receptor binding geometry .

Structural biology Local anesthetic SAR Drug design

Lipophilicity (logP) Precision: Paridocaine vs. Procaine and Tetracaine

Paridocaine exhibits a computed logP of 3.16, which is 0.49 log units higher than procaine (logP 2.14–2.07) and approximately 0.21 log units lower than tetracaine (logP 3.37–3.65) [1][2]. In ester-type local anesthetics, logP is directly correlated with intrinsic anesthetic potency and duration of action, with each ~0.5 log unit increment approximately doubling membrane permeability [3].

Physicochemical profiling LogP Anesthetic potency

Methanesulfonate Salt Form: Aqueous Solubility Differentiation for In Vitro Applications

Paridocaine is commercially available as the methanesulfonate (mesylate) salt (CAS 100333-38-8, C₁₈H₃₀N₂O₅S, MW 386.51 g/mol), which is reported to be soluble in water, ethanol, and DMSO [1]. In contrast, tetracaine is typically supplied as the hydrochloride salt (CAS 136-47-0), and butacaine as the free base or sulfate. The methanesulfonate counterion can offer superior aqueous solubility and potentially reduced local irritation compared to hydrochloride salts, which may be advantageous for in vitro electrophysiology or cell-based assays requiring high-concentration stock solutions [2].

Salt selection Solubility Formulation

Molecular Weight and Formula: Differentiation from Oxybuprocaine (Benoxinate)

Paridocaine (C₁₇H₂₆N₂O₂, MW 290.40) is differentiated from oxybuprocaine (C₁₇H₂₈N₂O₃, MW 308.42) by the substitution of an oxygen atom for a methylene group in the side chain, resulting in an 18.02 Da lower molecular mass and distinct hydrogen-bonding capacity (1 HBD, 4 HBA for Paridocaine vs. 0 HBD, 5 HBA for oxybuprocaine) [1][2]. This difference in hydrogen-bond donor count can significantly influence blood-brain barrier penetration and protein binding, as CNS penetration is inversely correlated with HBD count in local anesthetics [3].

Molecular descriptors Physicochemical comparison Drug design

Historical INN Designation and Aminobenzoate Ester Subclass: Traceability for Regulatory and Reference Standard Procurement

Paridocaine received its INN designation in 1959 (p-INNList-8) and was confirmed in 1962 (r-INNList-4), classifying it unambiguously under 'Nervous System > Local Anesthetics > Aminobenzoic Acid Esters' . This contrasts with benzonatate (DB00868), which, despite sharing the 4-(butylamino)benzoic acid moiety, is classified as a cough suppressant and has an entirely different ester moiety (nonaethylene glycol monomethyl ether), resulting in a molecular weight of 603.7 Da and a distinct pharmacological profile [1]. The clear INN classification ensures that Paridocaine is traceable in global pharmacopeial and regulatory databases, facilitating reference standard procurement for analytical method development where benzonatate or other butylaminobenzoate derivatives would be inappropriate surrogates [2].

Regulatory compliance Reference standards Pharmacopeial sourcing

High-Value Application Scenarios for Paridocaine Driven by Quantitative Differentiation


Voltage-Gated Sodium Channel Subtype Selectivity Screening Panels

Paridocaine's structurally constrained piperidine ester core (evidenced by ~30% fewer rotatable bonds than tetracaine) makes it a valuable probe for screening panels of Nav1.x isoforms expressed in heterologous systems. Its intermediate logP (3.16) compared to procaine (2.14) and tetracaine (3.37) provides a lipophilicity midpoint that helps deconvolve hydrophobicity-driven non-specific membrane effects from true channel subtype selectivity [1]. Use the methanesulfonate salt for aqueous dilution series preparation (soluble in extracellular recording buffer) without DMSO vehicle interference.

Structure-Activity Relationship (SAR) Studies of Ester-Type Local Anesthetics

The piperidine ester motif of Paridocaine serves as a distinct scaffold for SAR exploration. Researchers synthesizing analog libraries can use Paridocaine as the reference compound for the cyclic amino-ester subclass, benchmarking new derivatives against its quantified properties (logP 3.16, MW 290.40, 1 HBD) rather than against the more common diethylaminoethyl-ester series (procaine, tetracaine) . The methanesulfonate salt offers a crystalline, analytically pure form suitable for X-ray crystallography and NMR reference data generation.

In Vitro Permeability and Metabolic Stability Assays Across Esterase Isoforms

Because Paridocaine's ester linkage connects a p-aminobenzoate to a cyclic piperidinol rather than a linear aminoalcohol, its rate of enzymatic hydrolysis by plasma butyrylcholinesterase and hepatic carboxylesterases may differ from linear aminoester analogs . Researchers assessing esterase isoform specificity can employ Paridocaine alongside procaine and tetracaine in a comparative metabolic stability panel (e.g., human liver microsomes, purified BuChE), using the logP difference (ΔlogP ≈ 1.05 vs. procaine) to normalize for passive membrane partitioning effects on apparent hydrolysis rates.

Formulation Pre-Screening for Extended-Release Local Anesthetic Delivery Systems

Paridocaine's intermediate lipophilicity (logP 3.16) positions it between rapidly cleared procaine (logP ~2.1) and highly retained tetracaine (logP ~3.5) for in vitro release profiling from liposomal or polymeric depot formulations . The methanesulfonate salt's enhanced aqueous solubility compared to tetracaine hydrochloride facilitates loading into hydrophilic polymer matrices, while the piperidine ring's conformational constraint may reduce burst release kinetics relative to flexible-chain analogs.

Quote Request

Request a Quote for Paridocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.